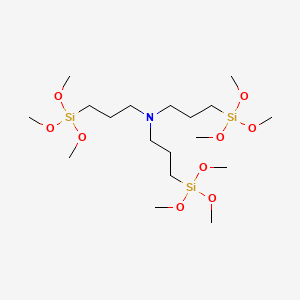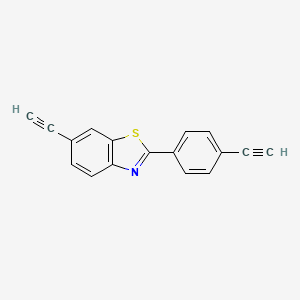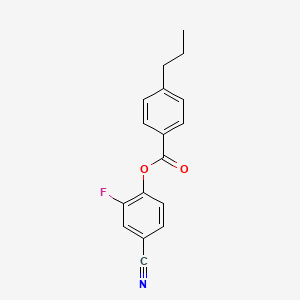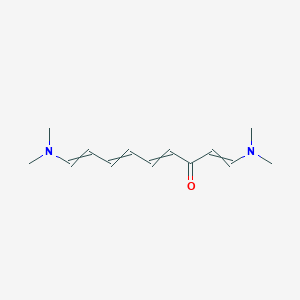
1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- typically involves the reaction of 1,3-propanediamine with quinazoline derivatives under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: It can be reduced to form dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- involves its interaction with specific molecular targets in cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler analog without the quinazoline moiety.
Quinazoline derivatives: Compounds with similar structures but different substituents on the quinazoline ring.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- is unique due to the presence of both the 1,3-propanediamine and quinazoline moieties in its structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs or other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
81080-02-6 |
|---|---|
Molekularformel |
C13H18N4 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-quinazolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H18N4/c1-17(2)9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
JNHMKCQWOQWIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)

![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
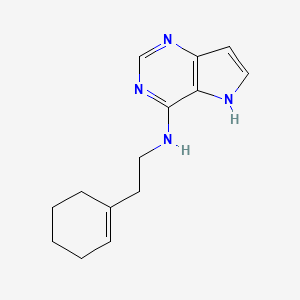
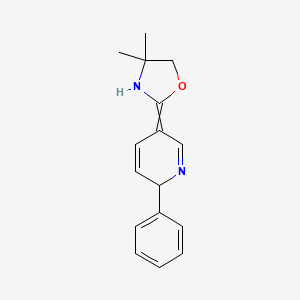

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
